molecular formula C10H10BrNO3 B6258289 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one CAS No. 885951-58-6

3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Katalognummer B6258289
CAS-Nummer: 885951-58-6
Molekulargewicht: 272.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, also known as BHMO, is an organic compound belonging to the oxazolidinone family of heterocyclic compounds. It is a versatile building block for the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and materials. BHMO has been studied for its potential applications in organic synthesis and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one has been studied for its potential applications in organic synthesis and medicinal chemistry. It has been used as a building block for the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and materials. 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one has also been used as a starting material for the synthesis of biologically active compounds such as inhibitors of monoamine oxidase, as well as for the synthesis of drugs for the treatment of cancer and other diseases.

Wirkmechanismus

The mechanism of action of 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is not yet fully understood. It is believed that 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one acts as an inhibitor of monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters in the brain. 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one also has been shown to have an inhibitory effect on the activity of other enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one have not yet been fully elucidated. However, studies have shown that 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one has an inhibitory effect on the activity of monoamine oxidase, cyclooxygenase, and lipoxygenase. In addition, 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one has been shown to have an anti-inflammatory effect in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one in laboratory experiments include its low cost and availability, its high reactivity, and its versatility as a building block for the synthesis of a wide range of molecules. However, the use of 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one in laboratory experiments is limited by its potential toxicity and its instability in the presence of strong bases and acids.

Zukünftige Richtungen

The potential applications of 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one are vast and varied. Future research should focus on further elucidating the biochemical and physiological effects of 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, as well as exploring its potential as a starting material for the synthesis of drugs for the treatment of cancer and other diseases. Additionally, research should focus on improving the synthesis methods for 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one and developing new methods for the synthesis of molecules containing 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. Finally, research should focus on exploring the potential of 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one as a building block for the synthesis of materials and agrochemicals.

Synthesemethoden

3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one can be synthesized through a variety of methods, including a three-step synthesis process. This process begins with the reaction of 4-bromophenol with ethyl chloroformate to form the ethyl ester of 4-bromophenol. This is then treated with sodium hydroxide to form 4-bromophenolate, which is then reacted with hydroxymethylenebisphosphonate to form 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. Other methods for the synthesis of 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one include a one-step synthesis from 4-bromophenol and hydroxymethylenebisphosphonate, as well as a two-step synthesis from 4-bromophenol and diethyl oxalate.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one involves the reaction of 4-bromobenzaldehyde with glyoxal in the presence of ammonium acetate to form 3-(4-bromophenyl)-5-formyl-1,3-oxazolidin-2-one. This intermediate is then reacted with formaldehyde and sodium borohydride to yield the final product.", "Starting Materials": ["4-bromobenzaldehyde", "glyoxal", "ammonium acetate", "formaldehyde", "sodium borohydride"], "Reaction": ["Step 1: 4-bromobenzaldehyde is reacted with glyoxal in the presence of ammonium acetate to form 3-(4-bromophenyl)-5-formyl-1,3-oxazolidin-2-one.", "Step 2: The intermediate from step 1 is then reacted with formaldehyde and sodium borohydride to yield 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one."] }

CAS-Nummer

885951-58-6

Produktname

3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Molekularformel

C10H10BrNO3

Molekulargewicht

272.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.